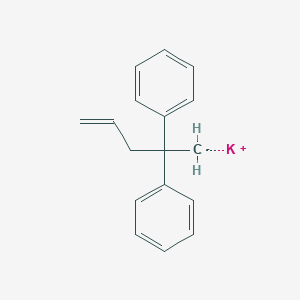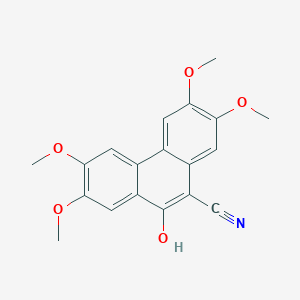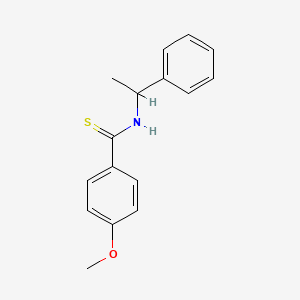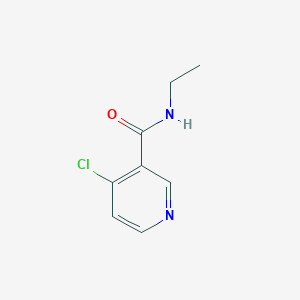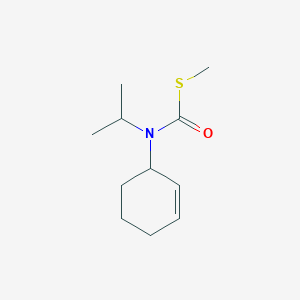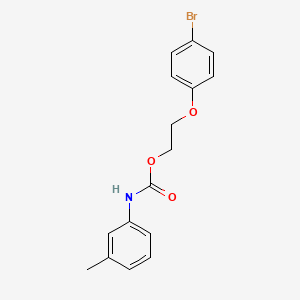
3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one is a compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial activity. Nitrofurans are synthetic chemotherapeutics that exhibit activity against a wide range of gram-positive and gram-negative bacteria, fungi, and protozoa . The compound’s structure includes a furan ring with a nitro group, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-nitrofuran-2-carbaldehyde with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of nitrofuran derivatives, including 3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitroso compounds.
Scientific Research Applications
3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use in treating infections caused by drug-resistant bacteria
Industry: Utilized in the development of new antimicrobial agents and other chemical products.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one involves the inhibition of bacterial enzymes involved in essential metabolic processes. The compound interferes with the function of enzymes like acetyl-CoA, which is crucial for glucose metabolism and energy production . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Nitrofurazone
- Nitrofurantoin
- Furazolidone
- Furaltadone
Comparison
3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one is unique due to its specific structure, which includes a but-3-en-2-one moiety. This structural feature may contribute to its distinct biological activity compared to other nitrofuran derivatives . While all these compounds share a common furan ring with a nitro group, their varying side chains and functional groups result in different pharmacological properties and applications.
Properties
CAS No. |
63112-09-4 |
|---|---|
Molecular Formula |
C8H6N2O6 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
3-nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H6N2O6/c1-5(11)7(9(12)13)4-6-2-3-8(16-6)10(14)15/h2-4H,1H3 |
InChI Key |
GLPYBKLLGGYIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



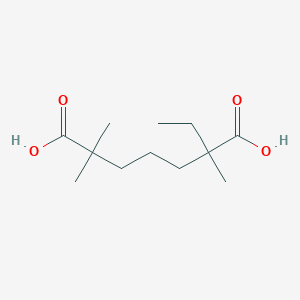
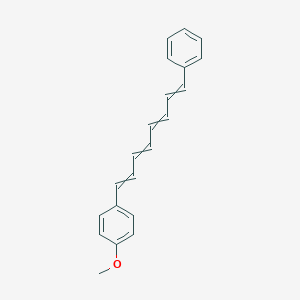

![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)
![8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14520227.png)
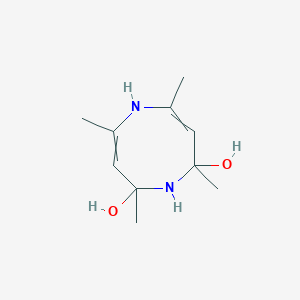
![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)
